3-Ethyl-4,7-difluoro-1H-indole
Overview
Description
3-Ethyl-4,7-difluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,7-difluoro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, starting materials such as 4,7-difluoro-2-nitrobenzaldehyde and ethylamine can be used. The reaction typically requires a catalyst like hydrochloric acid and is conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,7-difluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amino-indoles.
Substitution: Halogenated indoles.
Scientific Research Applications
3-Ethyl-4,7-difluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,7-difluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Lacks fluorine atoms, resulting in different chemical and biological properties.
4,7-Difluoroindole: Similar structure but without the ethyl group, affecting its reactivity and applications.
5-Fluoroindole: Fluorine substitution at a different position, leading to distinct chemical behavior.
Uniqueness
3-Ethyl-4,7-difluoro-1H-indole is unique due to the combined presence of ethyl and fluorine substituents, which confer enhanced stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-ethyl-4,7-difluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXMNDRAICOHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C(C=CC(=C12)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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